molecular formula C8H13BN2O3 B13975307 B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid CAS No. 1225228-87-4

B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid

Cat. No.: B13975307
CAS No.: 1225228-87-4
M. Wt: 196.01 g/mol
InChI Key: MVIJGYUJEYHTQR-UHFFFAOYSA-N
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Description

B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid typically involves the borylation of a suitable pyrazine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of organolithium or Grignard reagents followed by electrophilic borylation is a common approach . These methods allow for the large-scale production of boronic acids with high purity.

Chemical Reactions Analysis

Types of Reactions: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid is unique due to its pyrazine ring, which imparts distinct electronic properties compared to phenylboronic acids . This difference makes it more suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the 2-methylpropoxy group further enhances its reactivity and selectivity in chemical reactions .

Properties

CAS No.

1225228-87-4

Molecular Formula

C8H13BN2O3

Molecular Weight

196.01 g/mol

IUPAC Name

[6-(2-methylpropoxy)pyrazin-2-yl]boronic acid

InChI

InChI=1S/C8H13BN2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6,12-13H,5H2,1-2H3

InChI Key

MVIJGYUJEYHTQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=N1)OCC(C)C)(O)O

Origin of Product

United States

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